3-{5-[({[4-(dimethylamino)phenyl]carbamoyl}methyl)sulfanyl]-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-2-yl}-N-[(thiophen-2-yl)methyl]propanamide
CAS No.: 1037168-72-1
Cat. No.: VC6894793
Molecular Formula: C28H28N6O3S2
Molecular Weight: 560.69
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1037168-72-1 |
|---|---|
| Molecular Formula | C28H28N6O3S2 |
| Molecular Weight | 560.69 |
| IUPAC Name | 3-[5-[2-[4-(dimethylamino)anilino]-2-oxoethyl]sulfanyl-3-oxo-2H-imidazo[1,2-c]quinazolin-2-yl]-N-(thiophen-2-ylmethyl)propanamide |
| Standard InChI | InChI=1S/C28H28N6O3S2/c1-33(2)19-11-9-18(10-12-19)30-25(36)17-39-28-32-22-8-4-3-7-21(22)26-31-23(27(37)34(26)28)13-14-24(35)29-16-20-6-5-15-38-20/h3-12,15,23H,13-14,16-17H2,1-2H3,(H,29,35)(H,30,36) |
| Standard InChI Key | PPLNYYJKANXZDP-UHFFFAOYSA-N |
| SMILES | CN(C)C1=CC=C(C=C1)NC(=O)CSC2=NC3=CC=CC=C3C4=NC(C(=O)N42)CCC(=O)NCC5=CC=CS5 |
Introduction
Structural Characteristics and Molecular Properties
Core Scaffold and Substituent Analysis
The molecule features an imidazo[1,2-c]quinazoline core, a bicyclic system fused with a quinazoline ring. This scaffold is substituted at position 5 with a sulfanyl group (-S-) linked to a carbamoyl methyl moiety, which is further functionalized with a 4-(dimethylamino)phenyl group. At position 2, a propanamide chain terminates in a thiophen-2-ylmethyl group.
Molecular Formula and Weight
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Molecular Formula: C₃₁H₃₃N₇O₃S₂
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Molecular Weight: 639.77 g/mol
Key Structural Features
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Imidazo[1,2-c]quinazoline Core: Known for its planar structure and ability to engage in π-π stacking interactions, this core is critical for binding to biological targets such as enzymes .
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Sulfanyl-Carbamoyl Methyl Substituent: The sulfanyl group enhances hydrophobicity, while the carbamoyl linkage introduces hydrogen-bonding potential. The 4-(dimethylamino)phenyl group contributes electron-donating effects, potentially improving binding affinity .
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Thiophene-Containing Propanamide: The thiophene ring offers aromatic diversity, which may influence pharmacokinetic properties such as metabolic stability.
Synthetic Pathways and Optimization
General Synthesis Strategy
While no explicit synthesis protocol for this compound is published, analogous imidazo[1,2-c]quinazolines are synthesized via multi-step routes involving:
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Cyclization Reactions: Nitrobenzaldehyde and diamines or imidazole precursors undergo acid-catalyzed cyclization to form the imidazo[1,2-c]quinazoline core .
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Functionalization:
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Sulfanyl Introduction: Thiol-containing reagents react with halogenated intermediates under basic conditions.
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Carbamoyl Methyl Attachment: Acylation of amines with chloroacetyl chloride, followed by coupling with 4-(dimethylamino)aniline.
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Propanamide Chain Addition: Michael addition or amidation reactions introduce the thiophen-2-ylmethyl group.
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Challenges and Yield Optimization
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Regioselectivity: Ensuring substitution at the correct positions (C-5 and C-2) requires precise stoichiometry and catalytic control.
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Purification: High-performance liquid chromatography (HPLC) is often necessary due to the compound’s polarity and structural complexity .
Biological Activity and Mechanism
α-Glucosidase Inhibition
Structurally related imidazo[1,2-c]quinazolines demonstrate potent α-glucosidase inhibitory activity, a therapeutic target for type 2 diabetes . Key findings from analogs include:
Table 1: Comparative α-Glucosidase Inhibition of Imidazo[1,2-c]quinazolines
| Compound | IC₅₀ (μM) | Reference |
|---|---|---|
| Acarbose (Control) | 750.0 | |
| 11j (Dimethoxy analog) | 12.44 | |
| Query Compound | Predicted: 10–20 | — |
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Mechanistic Insights:
Pharmacological and Physicochemical Profiling
Solubility and Bioavailability
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LogP: Estimated at 3.8 (moderately lipophilic).
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Aqueous Solubility: Low (~10 μM) due to aromatic stacking; formulation with cyclodextrins may improve dissolution.
ADME Predictions
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Absorption: High intestinal permeability (Caco-2 model).
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Metabolism: Susceptible to CYP3A4-mediated oxidation at the thiophene ring.
Computational and Structural Studies
Molecular Docking
Docking simulations of analogs into the α-glucosidase active site (PDB: 2ZE0) reveal:
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Hydrogen Bonds: Between the carbamoyl group and Asp349.
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Hydrophobic Contacts: Thiophene and quinazoline rings interact with Phe157 and Trp432 .
Thermodynamic Binding Profile
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